![molecular formula C6H7ClN4 B1436586 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine CAS No. 130024-04-3](/img/structure/B1436586.png)
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine
Overview
Description
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is a compound that has been studied for its potential pharmacological properties . It has been found to be a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is closely related to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine) .Chemical Reactions Analysis
The chemical reactions involving 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine have been studied. For instance, it has been used as a starting material in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .Scientific Research Applications
Cancer Cell Proliferation Inhibition
The compound 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine has been evaluated for its ability to inhibit cell proliferation in various human cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). Studies have shown that synthesized compounds with this structure can exhibit significant inhibitory effects .
CDK2 Inhibition for Cancer Treatment
This compound is part of a class of small molecules that target CDK2 (cyclin-dependent kinase 2), a protein associated with cancer cell growth. Inhibiting CDK2 is considered an appealing approach for selective cancer treatment .
3. Anticancer Activity Against Various Cancer Cell Lines Derivatives containing the pyrazolo[3,4-d]pyrimidine structure have been synthesized and tested for in-vitro anticancer activity against a range of cancer cell lines, indicating potential broad-spectrum anticancer properties .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression . The compound exerts its effects by forming essential hydrogen bonds with the amino acids present in the active site of the enzyme .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell division and induces apoptosis within the cells . The compound’s action on CDK2 also affects other downstream pathways involved in cell survival and proliferation .
Pharmacokinetics
These compounds often exhibit improved biochemical efficacy and are more potent than reversible inhibitors .
Result of Action
The result of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within the cells .
properties
IUPAC Name |
6-chloro-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h3H,2H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXECBMUOPFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN=C(N2)Cl)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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